Keliximab is classified as a chimeric monoclonal antibody. It is specifically designed to bind to human CD4, making it relevant for therapeutic applications in conditions where modulation of the immune response is necessary. The antibody is produced using recombinant DNA technology in Chinese hamster ovary (CHO) cells, which are commonly used for the production of therapeutic proteins due to their ability to perform post-translational modifications similar to those in humans .
The synthesis of keliximab involves several key steps:
The production process ensures that the final product retains high specificity and affinity for the CD4 receptor.
Keliximab's molecular structure consists of two heavy chains and two light chains typical of immunoglobulin G antibodies. The binding site is formed by the complementarity-determining regions (CDRs) of the variable domains, which confer specificity to the CD4 receptor.
Keliximab primarily functions through its interaction with CD4 on T lymphocytes. Upon binding, it induces internalization of the CD4 molecule, leading to a decrease in CD4+ T cell activation. This mechanism can be characterized by:
The mechanism of action of keliximab involves several steps:
Research indicates that this action can help manage symptoms in diseases like rheumatoid arthritis by modulating inappropriate immune responses.
Keliximab exhibits several notable physical and chemical properties:
Analytical techniques such as SDS-PAGE confirm its purity and molecular integrity, ensuring that it meets regulatory standards for therapeutic use .
Keliximab has been explored for various applications:
CAS No.: 29393-20-2
CAS No.: 92448-22-1
CAS No.:
CAS No.: